molecular formula C14H20BFO3 B6301396 2-Fluoro-6-methoxy-4-methylphenylboronic acid pinacol ester CAS No. 2121513-46-8

2-Fluoro-6-methoxy-4-methylphenylboronic acid pinacol ester

Cat. No. B6301396
CAS RN: 2121513-46-8
M. Wt: 266.12 g/mol
InChI Key: JIWMNJWJJHRXTB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Pinacol boronic esters, such as “2-Fluoro-6-methoxy-4-methylphenylboronic acid pinacol ester”, are highly valuable building blocks in organic synthesis . Protodeboronation of alkyl boronic esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H20BFO3/c1-9-7-10(16)12(11(8-9)17-6)15-18-13(2,3)14(4,5)19-15/h7-8H,1-6H3 .


Chemical Reactions Analysis

Pinacol boronic esters are used in various chemical reactions. For instance, they are used in the Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . They can also be converted into a broad range of functional groups .


Physical And Chemical Properties Analysis

The molecular weight of “2-Fluoro-6-methoxy-4-methylphenylboronic acid pinacol ester” is 266.12 g/mol. It is a solid substance and should be stored at a temperature between 2-8°C .

Mechanism of Action

Target of Action

Boronic esters, in general, are known to be highly valuable building blocks in organic synthesis .

Mode of Action

The compound’s mode of action involves transformations of the boronic ester moiety into other functional groups, which is of considerable interest in synthesis . Specifically, transformations which retain the high enantioenrichment of the starting boronic ester, either through a stereoretentive or a stereoinvertive pathway, lead to the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres .

Biochemical Pathways

The affected biochemical pathways involve the transformation of the boronic ester moiety into a range of functional groups, providing access to a broad array of diverse molecules with high enantioselectivity . This process is part of asymmetric synthesis, a field that has seen a large expansion in routes to obtain enantioenriched organoboron compounds .

Pharmacokinetics

It’s worth noting that the compound is a solid at room temperature and has a molecular weight of 26612 .

Result of Action

The result of the compound’s action is the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres . This leads to the creation of a broad array of diverse molecules with high enantioselectivity .

Action Environment

The action environment of the compound can influence its action, efficacy, and stability. For instance, the compound’s synthetic utility can be tempered by air and moisture sensitivity . It’s also worth noting that the compound has a storage temperature of 2-8°C .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H315, H319, and H335, and precautionary statements P261, P305, P351, and P338 .

Future Directions

The use of boron in drug design is fairly recent, and most biological activities of these compounds have been reported over the last decade . The introduction of the more stable boronic ester moiety has significantly expanded the scope of boron chemistry . Therefore, the future directions in this field may involve the development of new synthetic applications and the exploration of the biological activities of these compounds.

properties

IUPAC Name

2-(2-fluoro-6-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BFO3/c1-9-7-10(16)12(11(8-9)17-6)15-18-13(2,3)14(4,5)19-15/h7-8H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWMNJWJJHRXTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201135367
Record name 1,3,2-Dioxaborolane, 2-(2-fluoro-6-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201135367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-methoxy-4-methylphenylboronic acid pinacol ester

CAS RN

2121513-46-8
Record name 1,3,2-Dioxaborolane, 2-(2-fluoro-6-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121513-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 2-(2-fluoro-6-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201135367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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